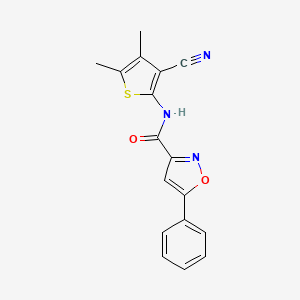

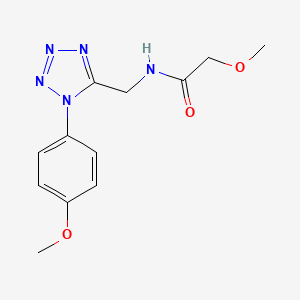

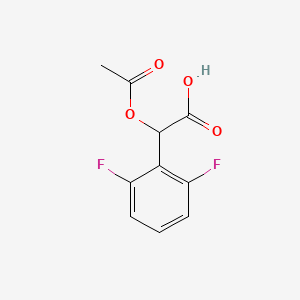

![molecular formula C18H22F2N2O4S2 B2497498 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide CAS No. 477483-28-6](/img/structure/B2497498.png)

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide, often involves the functionalization of benzenesulfonamide moieties with fluorine atoms to enhance selectivity and potency in their biological activities. For instance, Hashimoto et al. (2002) demonstrated the enhancement of cyclooxygenase-2 (COX-2) selectivity through the introduction of fluorine atoms in the benzenesulfonamide scaffold, leading to potent and selective COX-2 inhibitors (Hashimoto et al., 2002).

Molecular Structure Analysis

Investigations into the crystal structures of fluorinated benzenesulfonamides have provided insights into their molecular conformations and intermolecular interactions. Suchetan et al. (2015) explored the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide derivatives, revealing detailed packing patterns and hydrogen bonding interactions that contribute to their stability and reactivity (Suchetan et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, influenced by their sulfonamide and fluorine groups. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent, showcasing the reactivity of fluorinated benzenesulfonamides in synthesizing sterically demanding compounds with improved selectivity (Yasui et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamides, including solubility, melting points, and crystalline forms, are significantly affected by fluorine substitution. Terada et al. (2012) studied the polymorphism of aromatic sulfonamides with fluorine groups, highlighting how fluorination influences the physical characteristics of these compounds, leading to the formation of polymorphs or pseudopolymorphs (Terada et al., 2012).

科学的研究の応用

COX-2 Inhibition and Potential Therapeutic Applications

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide derivatives have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of fluorine atoms has been shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This selectivity is crucial for developing safer anti-inflammatory drugs that do not inhibit COX-1, thus reducing gastrointestinal side effects. One such derivative, identified as a potent and highly selective COX-2 inhibitor, is in phase II clinical trials for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Antitumor Activity and Enzyme Inhibition

Compounds with the 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide structure have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, exhibiting interesting activities that could be pivotal for anti-tumor strategies. Some derivatives have shown strong inhibition of human cytosolic isoforms, highlighting their potential in designing cancer therapeutics (H. Gul et al., 2016).

Polymorphism and Material Science Applications

The effect of fluorine substitution on the polymorphism of aromatic sulfonamides, including compounds similar to 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide, has been studied. These investigations reveal how fluorine influences the crystal packing and stability of different polymorphic forms. Such research not only provides insights into the material properties of these compounds but also suggests potential applications in designing more stable and effective pharmaceutical formulations (S. Terada et al., 2012).

Anticancer and Enzyme Inhibitory Effects

Another area of interest is the exploration of benzenesulfonamide derivatives for their anticancer properties and inhibition of enzymes like carbonic anhydrase. Studies on these compounds, including those with 4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide, have highlighted their inhibitory effects on various human carbonic anhydrase isoforms, which play significant roles in tumor growth and metastasis. This research supports the potential use of these compounds in cancer therapy, especially in targeting tumor-specific carbonic anhydrase isoforms for therapeutic benefits (C. Lomelino et al., 2016).

特性

IUPAC Name |

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O4S2/c19-15-5-9-17(10-6-15)27(23,24)21-13-3-1-2-4-14-22-28(25,26)18-11-7-16(20)8-12-18/h5-12,21-22H,1-4,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCCPUNISCXXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

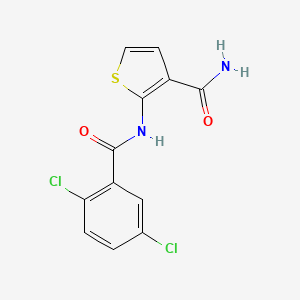

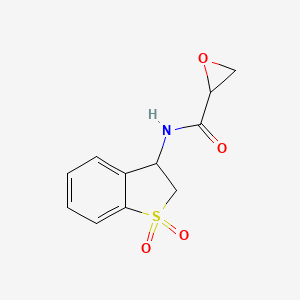

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)

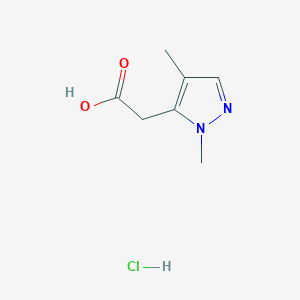

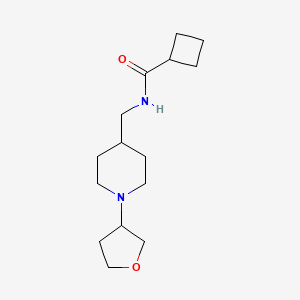

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)

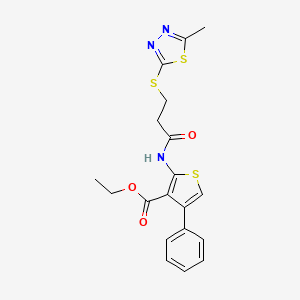

![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)